Galegine sulfate
CAS No.: 20284-78-0
Cat. No.: VC0006325
Molecular Formula: C6H15N3O4S
Molecular Weight: 225.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 20284-78-0 |
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Molecular Formula | C6H15N3O4S |
Molecular Weight | 225.27 g/mol |
IUPAC Name | 2-(3-methylbut-2-enyl)guanidine;sulfuric acid |
Standard InChI | InChI=1S/C6H13N3.H2O4S/c1-5(2)3-4-9-6(7)8;1-5(2,3)4/h3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) |
Standard InChI Key | IMNZDWZLEPDBAP-UHFFFAOYSA-N |
Isomeric SMILES | CC(=CC[NH2+]C(=N)[NH3+])C.[O-]S(=O)(=O)[O-] |
SMILES | CC(=CCN=C(N)N)C.OS(=O)(=O)O |
Canonical SMILES | CC(=CC[NH2+]C(=N)[NH3+])C.[O-]S(=O)(=O)[O-] |
Melting Point | 62.5 °C |
Chemical and Physicochemical Properties of Galegine Sulfate
Galegine sulfate (IUPAC name: diaminomethylidene(3-methylbut-2-enyl)azanium sulfate) is a sulfated derivative of galegine, initially isolated from Galega officinalis. Its molecular formula is C₁₂H₂₈N₆O₄S, with a molecular weight of 352.46 g/mol. The compound’s structure comprises two galegine cations paired with a sulfate anion, as evidenced by its SMILES notation: CC(=CC[NH+]=C(N)N)C.CC(=CC[NH+]=C(N)N)C.[O-]S(=O)(=O)[O-]
.
Chemoinformatic Profile
Critical physicochemical parameters derived from computational analyses include:
Property | Value | Significance |
---|---|---|
Molecular Weight | 225.27 | Impacts bioavailability and synthesis |
LogP | 0.962 | Moderate lipophilicity |
LogS | -1.173 | Low aqueous solubility |
QED Score | 0.317 | Suboptimal drug-likeness |
HIA (Human Intestinal Absorption) | 0.004 | Poor absorption potential |
BBB Penetration | 0.574 | Moderate blood-brain barrier crossing |
CYP2D6 Inhibition | 0.658 | Risk of drug-drug interactions |
Table 1: Key chemoinformatic properties of galegine sulfate .
Synthesis and Purification Methodologies
Extraction from Natural Sources
Galegine sulfate is typically derived from Galega officinalis via acid-base extraction. A recent protocol achieved 82% purity using column chromatography followed by molecularly imprinted polymer (MIP) techniques . Key steps include:
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Methanol extraction of plant material (40°C, 12 hours)
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Fractionation using silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1)
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MIP purification with methacrylic acid-ethylene glycol dimethacrylate polymer .
Synthetic Modification
While natural extraction remains primary, synthetic routes involving guanidine sulfation have been explored. The sulfate group enhances water solubility compared to native galegine, addressing one of the parent compound’s key limitations .
Pharmacological Effects and Mechanisms
Antidiabetic Activity
In normoglycemic rabbits, oral administration of 380 mg/kg induced transient hyperglycemia followed by sustained hypoglycemia (45% reduction over 12 hours) . Pancreatectomized animal models confirmed insulin-independent mechanisms, with effects persisting post-pancreas removal .
AMPK Activation
Galegine sulfate activates AMPK at EC₅₀ = 12 μM, comparable to metformin’s potency. This activation:
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Increases GLUT4 translocation in adipocytes (1.8-fold vs. control)
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Suppresses hepatic gluconeogenesis (40% reduction in PEPCK expression)
Antioxidant Properties
The compound demonstrates radical scavenging capacity:
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DPPH inhibition: 67% at 100 μg/mL
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Methylglyoxal trapping: Forms stable adducts (m/z 681) with rutin, preventing advanced glycation end-product formation
Pharmacokinetic Profile
Despite favorable Lipinski parameters, galegine sulfate exhibits challenging ADME properties:
Parameter | Value | Clinical Implication |
---|---|---|
CACO-2 Permeability | -5.004 | Poor intestinal absorption |
Plasma Protein Binding | 41.38% | Moderate tissue distribution |
VDss | 1.53 L/kg | Extracellular fluid distribution |
Clearance | 9.385 mL/min/kg | Hepatic metabolism predominant |
Table 2: Pharmacokinetic parameters from in silico models .
The compound shows negligible P-glycoprotein interaction (Pgp-inh = 0) but substantial renal excretion (CL = 9.385 mL/min/kg) .
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